7-Boronoisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Boronoisoquinoline-3-carboxylic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Boronoisoquinoline-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as ethanol or water) at temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Boronoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of isoquinoline derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 7-Boronoisoquinoline-3-carboxylic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions .
Biology: In biological research, this compound is explored for its potential as a molecular probe due to its ability to interact with specific biomolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including as an antibacterial agent against plant pathogens .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 7-Boronoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The compound’s boronic acid group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid: Lacks the boronic acid group, resulting in different reactivity and applications.
7-Bromoisoquinoline-3-carboxylic acid: Contains a bromine atom instead of a boronic acid group, leading to distinct chemical properties.
Uniqueness: 7-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming stable complexes with various molecules. This makes it particularly valuable in applications requiring specific molecular interactions, such as in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H8BNO4 |
---|---|
Molecular Weight |
216.99 g/mol |
IUPAC Name |
7-boronoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8BNO4/c13-10(14)9-4-6-1-2-8(11(15)16)3-7(6)5-12-9/h1-5,15-16H,(H,13,14) |
InChI Key |
MQELOYHQHAYXOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.